2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide
CAS No.: 899724-86-8
Cat. No.: VC7410962
Molecular Formula: C19H16ClN3O4S3
Molecular Weight: 481.98
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899724-86-8 |
|---|---|
| Molecular Formula | C19H16ClN3O4S3 |
| Molecular Weight | 481.98 |
| IUPAC Name | 2-[[5-(3-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-methylsulfanylphenyl)acetamide |
| Standard InChI | InChI=1S/C19H16ClN3O4S3/c1-28-14-6-3-5-13(9-14)22-17(24)11-29-19-21-10-16(18(25)23-19)30(26,27)15-7-2-4-12(20)8-15/h2-10H,11H2,1H3,(H,22,24)(H,21,23,25) |
| Standard InChI Key | FQKFHQHTJRAGGX-UHFFFAOYSA-N |
| SMILES | CSC1=CC=CC(=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC(=CC=C3)Cl |
Introduction
Structural Analysis
-
Pyrimidine Core: The compound contains a pyrimidine ring, which is a six-membered heterocyclic ring with two nitrogen atoms. This core is substituted with a sulfonyl group and an acetamide moiety, contributing to its structural complexity.
-
Sulfonyl Group: The presence of a sulfonyl group, specifically a 3-chlorophenylsulfonyl group, adds to the compound's potential biological activity.
-
Acetamide Moiety: The acetamide part of the molecule, linked to a 3-(methylsulfanyl)phenyl group, further enhances its structural diversity.
Potential Biological Activities
While specific studies on this compound are not available, similar compounds often exhibit biological activities such as:
-
Enzyme Inhibition: Compounds with sulfonyl and acetamide groups may act as inhibitors of certain enzymes involved in disease pathways.
-
Receptor Modulation: The structural components suggest potential for interacting with biological receptors, which could influence various physiological processes.
Synthesis and Chemical Reactions
The synthesis of such compounds typically involves multi-step organic synthesis techniques. These processes require careful control of reaction conditions to achieve high yields and purity. Common reactions include:
-
Nucleophilic Substitution: Involving the replacement of leaving groups by nucleophiles.
-
Condensation Reactions: Forming new bonds between molecules with the loss of a small molecule, often water.
Comparison with Similar Compounds
Similar compounds, such as those with different phenyl substitutions or functional groups, can provide insights into potential biological activities and chemical behaviors. For example:
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| 2-(4-chlorophenylsulfonyl)-N-(methoxyphenyl)acetamide | Sulfonamide structure | Different phenyl substitution |
| 5-(3-chlorobenzenesulfonyl)-6-amino-pyrimidin | Amino group instead of keto | Potential for different biological activity |
| 2-(thioether)-N-(p-tolyl)acetamide | Thioether linkage | Simpler structure with fewer substituents |
Future Research Directions
To fully understand the potential of 2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide, further research is necessary. This includes:
-
In Vitro Studies: To evaluate its biological activity and potential therapeutic applications.
-
In Silico Modeling: Molecular docking studies can help predict interactions with enzymes or receptors.
-
Chemical Modifications: Altering the compound's structure to enhance efficacy or selectivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume